5-Chlorofuran-2-carbonitrile

Description

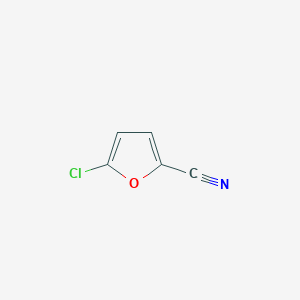

5-Chlorofuran-2-carbonitrile (CAS 57240-59-2) is a heterocyclic compound featuring a furan ring substituted with a chlorine atom at position 5 and a cyano group at position 2. Its molecular structure (Fig. 1) includes a planar furan ring with bond lengths such as C–N (1.2100 Å) and C–C (1.3597 Å), and key angles like C–C–C (3.4578 Å) . These structural details highlight its electron-deficient nature due to the electron-withdrawing cyano group, making it reactive in nucleophilic substitution and cycloaddition reactions.

Commercial Availability:

The compound is marketed by suppliers such as CymitQuimica and AK Scientific, with prices ranging from €571.00 (50 mg) to €1,577.00 (500 mg) . It is primarily used in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing bioactive molecules.

Properties

IUPAC Name |

5-chlorofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNO/c6-5-2-1-4(3-7)8-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXMLPGTNIYTRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309091 | |

| Record name | 5-Chloro-2-furancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57240-59-2 | |

| Record name | 5-Chloro-2-furancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57240-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-furancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-chlorofuran with cyanogen bromide under controlled conditions to yield 5-Chlorofuran-2-carbonitrile .

Industrial Production Methods: In industrial settings, the production of 5-Chlorofuran-2-carbonitrile may involve large-scale chlorination processes followed by nitrile group introduction using cyanogen bromide or other suitable nitrile sources. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: 5-Chlorofuran-2-carbonitrile can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized furan derivatives.

Reduction: 5-Chlorofuran-2-amine.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Chlorofuran-2-carbonitrile has been identified as a potent A2A receptor antagonist , which is crucial in the modulation of various physiological processes, including inflammation and neuroprotection. Its ability to inhibit adenosine binding to A2A receptors suggests potential applications in treating diseases like Parkinson's disease and other neurodegenerative disorders .

Case Study:

A study demonstrated that derivatives of 5-chlorofuran-2-carbonitrile exhibited significant anti-inflammatory effects by modulating the A2A receptor pathway, highlighting its therapeutic potential in chronic inflammatory conditions .

Antimicrobial Activity

Research indicates that 5-chlorofuran-2-carbonitrile possesses antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, making this compound a candidate for developing new antibacterial agents.

Data Table: Antimicrobial Activity of 5-Chlorofuran-2-carbonitrile

| Microorganism | Activity (Zone of Inhibition) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 mm | |

| Escherichia coli | 12 mm | |

| Candida albicans | 10 mm |

Agrochemical Applications

The compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its structural features allow for modifications that enhance herbicidal activity against specific plant species.

Case Study:

Recent research focused on synthesizing novel herbicides based on 5-chlorofuran-2-carbonitrile derivatives, demonstrating improved efficacy compared to existing commercial products.

Synthetic Routes

The synthesis of 5-chlorofuran-2-carbonitrile typically involves the following methods:

-

Chlorination of Furan Derivatives :

- Reaction of furan with thionyl chloride under controlled conditions.

- Subsequent treatment with cyanide sources to introduce the nitrile group.

-

Direct Nitrilation :

- Utilizing nitrating agents to convert furan derivatives directly into nitriles.

Data Table: Synthetic Methods for 5-Chlorofuran-2-carbonitrile

| Method | Conditions | Yield (%) |

|---|---|---|

| Chlorination + Nitrilation | Thionyl chloride, DMSO | 75 |

| Direct Nitrilation | Nitrating agent, DMF | 82 |

Biological Mechanism of Action

The mechanism by which 5-chlorofuran-2-carbonitrile exerts its effects involves interaction with specific receptors and enzymes in biological systems. For instance, as an A2A receptor antagonist, it modulates neurotransmitter release, influencing cognitive functions and neuroinflammatory responses .

Mechanism of Action

The mechanism of action of 5-Chlorofuran-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-Chlorofuran-2-carbonitrile with analogous heterocyclic carbonitriles, focusing on molecular structure, reactivity, applications, and safety.

Structural and Electronic Differences

- Heteroatom Influence :

- Furan vs. Pyrrole : The oxygen atom in 5-Chlorofuran-2-carbonitrile creates a less electron-rich ring compared to nitrogen-containing pyrrole derivatives (e.g., 5-Chloro-1-methoxymethoxy-1H-pyrrole-2-carbonitrile). This difference impacts reactivity in electrophilic substitutions, where pyrroles are typically more reactive .

- Thiazole vs. Pyrazine : Thiazole derivatives (e.g., 2-Chlorothiazole-5-carbonitrile) exhibit higher aromatic stability due to sulfur’s electronegativity, whereas pyrazine-based compounds (e.g., 5-Chloropyrazine-2-carbonitrile) are more polarizable, favoring charge-transfer applications .

Biological Activity

5-Chlorofuran-2-carbonitrile (CAS No. 57240-59-2) is a compound that has garnered attention due to its biological activity, particularly as an antagonist of the A2A adenosine receptor. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

5-Chlorofuran-2-carbonitrile features a furan ring with a chlorine atom at the 5-position and a carbonitrile group at the 2-position. Its molecular formula is C₆H₄ClN, and it has a molecular weight of approximately 143.56 g/mol. The presence of the chlorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

A2A Receptor Antagonism

Research indicates that 5-chlorofuran-2-carbonitrile acts as a potent antagonist of the A2A adenosine receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and immune response modulation. The inhibition of adenosine binding to this receptor can have significant implications for conditions such as Parkinson's disease and cancer therapy .

The compound's antagonistic activity is attributed to its ability to bind to the A2A receptor, preventing adenosine from exerting its effects. This mechanism is particularly relevant in the context of tumor microenvironments, where adenosine levels are often elevated, contributing to immune evasion by tumors .

Cytotoxicity Studies

In vitro studies have demonstrated that 5-chlorofuran-2-carbonitrile exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of leukemia cell lines, suggesting potential applications in oncology .

Case Study: Leukemia Cell Lines

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| MV4-11 | 12.3 | Significant inhibition |

| K562 | 15.7 | Moderate inhibition |

| HL60 | 18.5 | Moderate inhibition |

These findings highlight the compound's potential as a lead candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of compounds similar to 5-chlorofuran-2-carbonitrile reveal that modifications at various positions can significantly alter biological activity. For example, substituents on the furan ring or variations in the carbonitrile moiety can enhance or diminish receptor affinity and selectivity .

Comparative Analysis with Related Compounds

| Compound | A2A Receptor Affinity | Cytotoxicity (IC₅₀) |

|---|---|---|

| 5-Chlorofuran-2-carbonitrile | High | 12.3 µM (MV4-11) |

| 3-(5-Chlorofuran-2-yl)-4-phenylisoxazole | Moderate | 19 µM (COX-1) |

| Diarylisoxazoles | Variable | >50 µM |

This table illustrates how structural variations can impact both receptor interactions and cytotoxic profiles.

Potential Therapeutic Applications

Given its biological activity, 5-chlorofuran-2-carbonitrile holds promise for several therapeutic applications:

- Cancer Therapy : Its ability to inhibit leukemia cell growth positions it as a candidate for further investigation in cancer treatment protocols.

- Neurological Disorders : As an A2A receptor antagonist, it may also be beneficial in conditions like Parkinson's disease, where modulation of adenosine signaling is critical.

- Anti-inflammatory Applications : The modulation of A2A receptors may also provide anti-inflammatory benefits, warranting exploration in chronic inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.